molecular formula C11H17ClFNO B1417052 3-Fluoro-2-isobutoxy-benzylamine hydrochloride CAS No. 2206608-30-0

3-Fluoro-2-isobutoxy-benzylamine hydrochloride

Cat. No. B1417052
CAS RN: 2206608-30-0
M. Wt: 233.71 g/mol
InChI Key: CLSOYPOZPKKXDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-2-isobutoxy-benzylamine hydrochloride (3F2IBH) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of benzylamine, an amine that is commonly used in organic chemistry and pharmaceuticals. 3F2IBH has been used in a wide range of studies, including biochemical, physiological, and pharmacological research.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pyrimidinyloxybenzylamine Derivatives : 2-Fluoro-6-hydroxy-N-substitutedaryl benzylamine derivatives, important intermediates of pyrimidinyloxybenzylamine herbicides, are synthesized using 2,6-difluorobenzaldehyde and characterized through NMR and MS, indicating potential agricultural applications (Gong Qi-sun, 2005).

  • Fluorogenic Derivatization in Chemical Analysis : Fluorogenic derivatization with benzylamine and isotopic coding has been studied for catechols and 2-amino phenols, illustrating applications in chemical analysis and relative determination of specific peptides, suggesting versatility in analytical chemistry (Justin Pennington et al., 2007).

  • Ortho-Fluorination for Medicinal Chemistry : Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination of triflamide-protected benzylamines using N-fluoro-2,4,6-trimethylpyridinium triflate indicates its broad applicability in medicinal chemistry and synthesis, showcasing the role of fluorination in drug development and organic synthesis (Xisheng Wang et al., 2009).

  • Substitution Reactions for Structural Characterization : The study of substitution reactions of 2-trans-6-bis(4-fluorobenzyl)spirocyclotetraphosphazene with primary amines, leading to various derivatives, showcases the use in synthesizing new compounds with potential applications in material science or pharmaceuticals. Structural characterizations were performed using various spectroscopic techniques (Gamze Elmas, 2017).

Pharmaceutical Research and Development

  • Synthesis of Novel Compounds : The synthesis of novel compounds with specific functional groups like fluoro and methylthio benzylamine and their corresponding sulfone and sulfonamide showcases their potential in drug design and pharmaceutical applications (D. Perlow et al., 2007).

  • Fluorine-Containing Polyimides : Synthesis of soluble fluoro-polyimides, by reacting fluorine-containing aromatic diamine with aromatic dianhydrides, indicates applications in creating materials with excellent thermal stability, low moisture absorption, and high hygrothermal stability, which could be crucial in various industrial applications (K. Xie et al., 2001).

  • PET Imaging Agents : Validation of fluoro-analogues of specific benzylamine derivatives as serotonin transporter imaging agents using microPET underlines their importance in diagnostic imaging and potential in studying neurological conditions (N. Jarkas et al., 2010).

properties

IUPAC Name

[3-fluoro-2-(2-methylpropoxy)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO.ClH/c1-8(2)7-14-11-9(6-13)4-3-5-10(11)12;/h3-5,8H,6-7,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLSOYPOZPKKXDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC=C1F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-isobutoxy-benzylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-2-isobutoxy-benzylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Fluoro-2-isobutoxy-benzylamine hydrochloride
Reactant of Route 3
3-Fluoro-2-isobutoxy-benzylamine hydrochloride
Reactant of Route 4
3-Fluoro-2-isobutoxy-benzylamine hydrochloride
Reactant of Route 5
Reactant of Route 5
3-Fluoro-2-isobutoxy-benzylamine hydrochloride
Reactant of Route 6
3-Fluoro-2-isobutoxy-benzylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.